Phellandral

Vue d'ensemble

Description

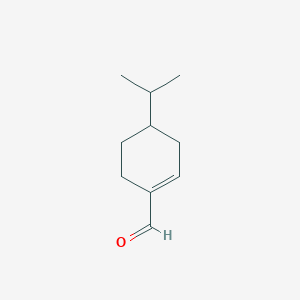

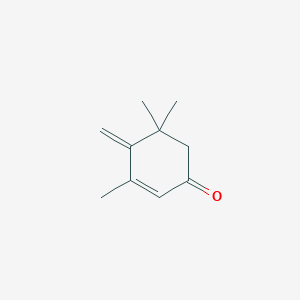

Phellandral belongs to the class of organic compounds known as menthane monoterpenoids . These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively .

Synthesis Analysis

A synthesis of this compound has been reported in the Journal of the Chemical Society . This compound is also known for its versatile applications in scientific research, finding utility in various fields, including pharmaceuticals, perfumery, and agricultural sciences.

Molecular Structure Analysis

This compound has a molecular formula of C10H16O . Its average mass is 152.233 Da and its monoisotopic mass is 152.120117 Da .

Chemical Reactions Analysis

The conversion of sabinene to this compound via p-menthane-1,2,7-triol has been reported . The essential oil of the seeds of Zanthoxylum rhetsa DC, which contains 72.7% sabinene, after treatment with peracetic acid has been analyzed by GC and GC-MS .

Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 223.2±19.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 83.6±16.5 °C .

Applications De Recherche Scientifique

Acid Catalyzed Isomerization in Monoterpenes

Phellandral is studied in the context of acid-catalyzed isomerization of monoterpenes. This process is critical for understanding the chemical transformations of compounds like this compound under various conditions. The study conducted by Kayahara et al. (1970) focuses on the isomerization of this compound and other related compounds in acidic environments. This research provides insights into the behavior of this compound in chemical reactions, which is fundamental to the fields of organic chemistry and pharmacology (Kayahara, Ueda, Ichimoto, & Tatsumi, 1970).

Biotechnological Exploitation in Phage Research

While not directly related to this compound, the research conducted by Petty et al. (2007) highlights the significance of phage research in biotechnology. This study emphasizes the use of bacteriophages in novel nanotechnologies, providing a broader perspective on how natural compounds and microorganisms can be utilized in scientific applications. Such research may indirectly inform approaches for studying compounds like this compound in biotechnological contexts (Petty, Evans, Fineran, & Salmond, 2007).

Applications in Genomic Studies

The PhenX Toolkit, as discussed by Hamilton et al. (2011), is an essential tool in genomic studies, offering measures for various research domains. Although this compound is not specifically mentioned, the methodologies and tools provided by this research can be crucial for conducting studies on this compound’s genetic and phenotypic implications. This approach could lead to a better understanding of this compound’s role in genetic expressions and potential applications in genetics (Hamilton et al., 2011).

Safety and Hazards

Mécanisme D'action

Phellandral, a p-menthane monoterpenoid , is a compound of interest in the field of chemical biology. This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Biochemical Pathways

This compound, like other monoterpenoids, is likely to affect multiple biochemical pathways. It’s worth noting that monoterpenoids are often involved in signaling pathways and can have antimicrobial, anti-inflammatory, and antioxidant effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are strongly influenced by its physicochemical parameters . . As a monoterpenoid, it is likely that this compound has some degree of lipophilicity, which could influence its absorption and distribution within the body .

Result of Action

Monoterpenoids are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects

Analyse Biochimique

Biochemical Properties

Phellandral plays a significant role in biochemical reactions, particularly in the context of plant defense mechanisms. It interacts with various enzymes and proteins, contributing to its biological activities. For instance, this compound has been shown to inhibit the activity of certain fungal enzymes, thereby exerting antifungal effects. Additionally, this compound can interact with plant proteins involved in signaling pathways, enhancing the plant’s defense response against pathogens .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound has been observed to modulate the expression of genes related to defense responses, leading to the production of secondary metabolites that enhance resistance to pathogens. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the cellular level. This compound can bind to specific receptors or enzymes, leading to the inhibition or activation of these biomolecules. For example, this compound has been shown to inhibit the activity of fungal enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in defense responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing plant defense responses. The degradation of this compound over time can result in a gradual decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as antimicrobial and antifungal activities. At higher doses, this compound can exhibit toxic effects, including cytotoxicity and adverse impacts on cellular function. Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to plant secondary metabolism. It interacts with enzymes and cofactors involved in the biosynthesis of secondary metabolites, such as terpenoids and phenolic compounds. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization within the cell. This compound can accumulate in specific tissues or cellular compartments, where it exerts its biological effects. The distribution of this compound within the plant can influence its overall efficacy in defense responses .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can exert its activity or function. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. For example, this compound can be localized in the endoplasmic reticulum or vacuoles, where it participates in the biosynthesis and storage of secondary metabolites. The subcellular localization of this compound is crucial for its role in plant defense mechanisms .

Propriétés

IUPAC Name |

4-propan-2-ylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7-8,10H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVLWICMAHGAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871323 | |

| Record name | 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21391-98-0 | |

| Record name | Phellandral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21391-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phellandral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021391980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohexenecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHELLANDRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55U5SW7ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)

![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)